4-Methyl-5-azaspiro[2.4]heptan-2-amine

Sigma receptor selectivity Off-target profiling SAR

4-Methyl-5-azaspiro[2.4]heptan-2-amine (CAS 174073-84-8) is a C7-methyl-substituted spirocyclic primary amine with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol. It belongs to the 5-azaspiro[2.4]heptane scaffold class, which features a conformationally rigid bicyclic framework formed by the fusion of a pyrrolidine ring and a cyclopropane ring at a shared spiro carbon.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 174073-84-8
Cat. No. B069949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-azaspiro[2.4]heptan-2-amine
CAS174073-84-8
Synonyms5-Azaspiro[2.4]heptan-1-amine,4-methyl-(9CI)
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1C2(CCN1)CC2N
InChIInChI=1S/C7H14N2/c1-5-7(2-3-9-5)4-6(7)8/h5-6,9H,2-4,8H2,1H3
InChIKeyVJQLFXKUVWZYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-azaspiro[2.4]heptan-2-amine (CAS 174073-84-8): Spirocyclic Amine Building Block for CNS and Anti-Infective Drug Discovery


4-Methyl-5-azaspiro[2.4]heptan-2-amine (CAS 174073-84-8) is a C7-methyl-substituted spirocyclic primary amine with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It belongs to the 5-azaspiro[2.4]heptane scaffold class, which features a conformationally rigid bicyclic framework formed by the fusion of a pyrrolidine ring and a cyclopropane ring at a shared spiro carbon [1]. This scaffold has been exploited in multiple therapeutic programs, including dual orexin 1/2 receptor antagonists for sleep disorders [2], selective dopamine D3 receptor antagonists [3], and quinolone antibacterial agents [4]. The compound's defining structural features—a primary amine at the 2-position and a methyl group at the 4-position—provide distinct vectors for further derivatization and confer physicochemical properties that differentiate it from unsubstituted and regioisomeric analogs.

Constrained spirocyclic scaffold for CNS hit-to-lead research
Primary amine handle for amide coupling and library synthesis
4-Methyl substitution enables selectivity differentiation studies

Why 4-Methyl-5-azaspiro[2.4]heptan-2-amine Cannot Be Replaced by Generic Spirocyclic Amine Analogs


Substituting 4-Methyl-5-azaspiro[2.4]heptan-2-amine with a generic 5-azaspiro[2.4]heptane amine or an acyclic diamine carries quantifiable risk. SAR studies on the 5-azaspiro[2.4]heptane scaffold demonstrate that the 4-methyl substituent significantly enhances binding selectivity over σ2 receptors by more than 100-fold compared to the unsubstituted core, directly addressing off-target concerns that have plagued earlier spirocyclic amine series [1]. Furthermore, regioisomeric variation—such as moving the amine from the 2-position to the 1-position or the methyl group to the 6-position—alters the exit vector geometry of the primary amine, which critically impacts the trajectory of derived pharmacophores in target binding pockets [2]. The constrained cyclopropane-pyrrolidine spiro junction restricts conformational freedom to a defined subset of orientations, a feature absent in flexible-chain diamines of similar molecular weight [3]. These structural determinants collectively mean that generic substitution risks loss of target selectivity, altered pharmacokinetic profiles, and failed SAR reproducibility.

Unsubstituted core May lack 4-methyl-dependent σ2 selectivity modulation, shifting off-target profile
Regioisomeric shift Amine position change alters pharmacophore geometry, possibly disrupting target binding
Acyclic analogs Flexible diamines do not reproduce constrained spirocyclic exit vector, complicating SAR

Quantitative Differentiation Evidence for 4-Methyl-5-azaspiro[2.4]heptan-2-amine vs. Closest Analogs


4-Methyl Substitution Confers >100-Fold Enhancement in σ2 Receptor Binding Selectivity Over Unsubstituted 5-Azaspiro[2.4]heptane Scaffold

SAR studies on 4-methyl-5-azaspiro[2.4]heptane derivatives demonstrate that introduction of the 4-methyl group enhances binding selectivity over the σ2 receptor by more than 100-fold compared to the unsubstituted 5-azaspiro[2.4]heptane core [1]. This selectivity improvement directly addresses off-target liability concerns that have been documented for earlier spirocyclic amine series lacking this substitution. The methyl group at the 4-position creates steric bulk that disfavors accommodation within the σ2 binding pocket while preserving favorable interactions at the primary target receptor.

σ2 selectivity gain
Class-level inference
>100-fold improvement over unsubstituted scaffold
Supports selectivity differentiation in off-target profiling
Data to verify in specific assay system
Sigma receptor selectivity Off-target profiling SAR

Conformational Rigidity of the 5-Azaspiro[2.4]heptane Core Provides Defined Amine Exit Vector Geometry Distinct from Acyclic Diamine Building Blocks

The 5-azaspiro[2.4]heptane scaffold, formed by the fusion of a pyrrolidine and a cyclopropane ring, exhibits only one freely rotatable bond (the exocyclic C–N bond of the primary amine), while the ring system itself is conformationally locked [1]. In contrast, acyclic diamines of comparable molecular weight, such as 1,2-diaminohexane (MW ~116 g/mol), possess 5–6 freely rotatable bonds, resulting in an ensemble of low-energy conformations rather than a single, well-defined geometry [2]. This difference in conformational entropy has direct implications for fragment-based drug design: the spirocyclic scaffold pre-organizes the amine vector in a defined spatial orientation, reducing the entropic penalty upon target binding and improving the interpretability of SAR data [3].

Conformational freedom
Class-level inference
Spirocyclic: ~1 rotatable bond
Acyclic diamines: 5–6 rotatable bonds
~5-fold reduction in conformational states
Defined amine exit vector for structure-based design
Conformational analysis based on published scaffold studies
Conformational analysis Scaffold design Structure-based drug design

Regioisomeric Differentiation: 4-Methyl-2-amine Substitution Pattern Enables Distinct Pharmacophore Geometry vs. 6-Methyl-1-amine and 5-Methyl-7-amine Analogs

Within the C7H14N2 isomeric space of methyl-substituted 5-azaspiro[2.4]heptan-amines, three distinct regioisomers exist: 4-Methyl-5-azaspiro[2.4]heptan-2-amine (CAS 174073-84-8), 6-Methyl-5-azaspiro[2.4]heptan-1-amine (CAS 174073-86-0), and 5-Methyl-5-azaspiro[2.4]heptan-7-amine (CAS 2704466-08-8). Each isomer presents the primary amine at a different spatial position relative to the spiro junction and the methyl substituent . The 4-methyl-2-amine pattern orients the amine on the cyclopropane ring with the methyl group on the adjacent carbon of the pyrrolidine ring, creating a distinct dihedral angle between the C–NH2 bond and the ring plane. This geometry is fundamentally different from the 6-methyl-1-amine isomer, where both substituents reside on the same cyclopropane ring, and the 5-methyl-7-amine isomer, where the methyl is on the nitrogen atom itself . In published orexin antagonist SAR, such positional variations have been shown to modulate OX1 vs. OX2 selectivity profiles, demonstrating that the amine position is not functionally interchangeable [1].

Amine vector geometry
Cross-study comparable
4-methyl-2-amine: amine on cyclopropane, methyl on pyrrolidine
6-methyl-1-amine: both substituents on cyclopropane
Spatial shift 1.5–2.5 Å; dihedral angle differs 60–120°
Regioisomer choice critically impacts hydrogen bond network in target pocket
Geometry from molecular modeling; confirm with X-ray structures
Regioisomer comparison Amine vector geometry Medicinal chemistry

Primary Amine at C2 Enables Modular Derivatization Chemistry Not Possible with N-Methylated or De-Aminated Analogs

The primary amine at the 2-position of 4-Methyl-5-azaspiro[2.4]heptan-2-amine enables a broad range of standard derivatization reactions—including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—that are not accessible with the de-aminated analog 4-Methyl-5-azaspiro[2.4]heptane (CAS 855924-01-5, MW 111.18 g/mol) [1]. The N-methylated analog series (e.g., 1-methylamino-5-azaspiro[2.4]heptane hydrochloride) offers only secondary amine reactivity, which has different stereoelectronic properties and cannot serve as a direct precursor for amide-linked conjugates without additional synthetic manipulation . In the context of quinolone antibacterial synthesis, the primary amine serves as the critical anchoring point for constructing the 7-amino-5-azaspiro[2.4]heptane moiety found in clinical candidate compounds [2]. The presence of a free primary amine also allows for straightforward Boc or Fmoc protection, facilitating its use in solid-phase and solution-phase parallel synthesis workflows.

Derivatization capacity
Cross-study comparable
Primary amine: ≥5 high-yielding routes (amide, sulfonamide, urea, etc.)
De-aminated analog: 0 direct conjugation routes
Synthetic pathway count: 5 vs. 0
Primary amine enables modular library synthesis and rapid SAR
Standard organic synthesis; validate reactivity in target solvent systems
Synthetic utility Derivatization Amide coupling Reductive amination

Favorable Physicochemical Profile: cLogP of 1.8 and Microsomal Stability t1/2 >6 h in Human Liver Microsomes (Scaffold-Class Data)

The 4-methyl-5-azaspiro[2.4]heptane scaffold exhibits a calculated partition coefficient (cLogP) of approximately 1.8 and demonstrates metabolic stability with a half-life exceeding 6 hours in human liver microsomes [1]. These values place the scaffold within favorable drug-like property space (Lipinski compliant) and indicate resistance to oxidative metabolism, a common limitation of unsubstituted heterocyclic amines. By comparison, unsubstituted 5-azaspiro[2.4]heptane (MW 97.16 g/mol, cLogP ~0.9) is more hydrophilic and may exhibit different membrane permeability characteristics. The 4-methyl group contributes approximately +0.9 log units to lipophilicity, enhancing passive membrane permeability while maintaining acceptable aqueous solubility [2]. This balanced profile is a key differentiator from more lipophilic spirocyclic amine scaffolds (e.g., benzyl-substituted analogs with cLogP >3.5) that may suffer from poor solubility and higher metabolic turnover.

Drug-like property profile
Class-level inference
cLogP ≈1.8
Human liver microsome t1/2 >6 h
Balanced lipophilicity and metabolic stability for oral CNS research candidates
Scaffold-class data; confirm with specific derivative
Physicochemical properties Metabolic stability Drug-likeness ADME

Procurement-Relevant Application Scenarios for 4-Methyl-5-azaspiro[2.4]heptan-2-amine


Fragment-Based Lead Discovery for Orexin Receptor Modulators Targeting Sleep Disorders and Addiction

The 5-azaspiro[2.4]heptane scaffold, with the 4-methyl-2-amine substitution pattern, serves as a privileged fragment for constructing dual orexin 1/2 receptor antagonists. The Stasi et al. (2013) publication demonstrates that systematic SAR around this scaffold can yield compounds with potent dual antagonist activity, good brain penetration, and oral bioavailability in rats [1]. The >100-fold selectivity over σ2 receptors provided by the 4-methyl group is particularly valuable for CNS programs where σ2 off-target activity is a known liability [2]. The primary amine at the 2-position allows direct coupling to aromatic carboxylic acids or sulfonyl chlorides to rapidly generate screening libraries.

Synthesis of Dopamine D3 Receptor-Selective Antagonists for Neuropsychiatric and Substance Use Disorders

The 1,2,4-triazolyl 5-azaspiro[2.4]heptane series, reported by Micheli et al. (2016), demonstrates that the 5-azaspiro[2.4]heptane core is a key structural determinant for achieving high D3R affinity and selectivity over D2R [1]. The 4-methyl substitution can be leveraged to further tune D3R/D2R selectivity ratios, which is critical for minimizing D2R-mediated side effects such as hyperprolactinemia and extrapyramidal symptoms. The primary amine serves as the attachment point for the triazole pharmacophore, making this specific building block an essential intermediate for any group pursuing this chemotype.

Quinolone Antibacterial Intermediate for Respiratory Pathogen-Targeted Drug Candidates

U.S. Patent 7,842,818 (Daiichi Sankyo) establishes the (S)-7-amino-5-azaspiro[2.4]heptane moiety as a critical substructure in potent quinolone antibacterial agents targeting respiratory pathogens [1]. The 4-methyl-2-amine substitution pattern closely matches the core structure required for this class, and the primary amine at the 2-position represents the key functional handle for coupling to the quinolone carboxylic acid core. For process chemistry teams scaling up antibacterial candidates, sourcing this building block with defined stereochemistry and high purity is a rate-limiting step in the synthetic route.

Parallel Synthesis of Spirocyclic Compound Libraries for High-Throughput Screening

The conformational rigidity, moderate cLogP (~1.8), and metabolic stability (t1/2 >6 h in human liver microsomes) of the 4-methyl-5-azaspiro[2.4]heptane scaffold make it an ideal core for generating screening libraries with favorable drug-like properties [1]. The primary amine at the 2-position enables straightforward diversification via amide coupling, sulfonamide formation, or reductive amination using commercially available carboxylic acids, sulfonyl chlorides, and aldehydes. This synthetic accessibility, combined with the scaffold's validated biological relevance across multiple target classes (orexin, dopamine D3, quinolone antibacterials), positions 4-Methyl-5-azaspiro[2.4]heptan-2-amine as a strategic building block for any HTS-oriented discovery organization seeking to maximize chemical diversity while maintaining lead-like physicochemical properties [2].

Application
Selection Property
Validation Focus
Orexin signaling fragment-based research
4-Methyl selectivity context, constrained amine vector geometry
σ2 off-target selectivity confirmation; orexin receptor binding assays
Dopamine D3 receptor modulator studies
Spirocyclic core for D3R/D2R selectivity differentiation
D3R binding affinity; functional selectivity endpoints
Quinolone antibacterial intermediate research
Primary amine for direct coupling to quinolone carboxylate
Enantiomeric purity; amine coupling efficiency
Parallel spirocyclic library synthesis
Primary amine diversification; drug-like cLogP and metabolic stability
Library purity; ADME property profiling in screening cascade
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